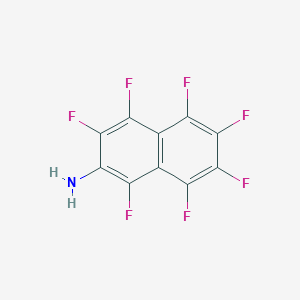

2-Aminoheptafluoronaphthalene

Overview

Description

Synthesis Analysis

The synthesis of 2-Aminoheptafluoronaphthalene involves the monoamination of octafluoronaphthalene by liquid ammonia, which yields 2-aminoheptafluoronaphthalene mainly (isolated yield 85–90%) . Diamination of octafluoronaphthalene or amination of 2-aminoheptafluoronaphthalene affords a mixture of isomeric 1,6-, 1,7-, 2,6-, and 2,7-diaminohexafluoronaphthalenes .Molecular Structure Analysis

The molecular structure of 2-Aminoheptafluoronaphthalene is characterized by its molecular formula C10H2F7N . The exact mass of the molecule is 269.00754620 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2-Aminoheptafluoronaphthalene are primarily related to its amination. The amination of octafluoronaphthalene in liquid ammonia leads to the formation of 2-aminoheptafluoronaphthalene .Physical And Chemical Properties Analysis

2-Aminoheptafluoronaphthalene has a molecular weight of 269.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 0 .Scientific Research Applications

Nucleophilic Substitution Reactions

2-Aminoheptafluoronaphthalene is used in nucleophilic substitution reactions . The Meisenheimer model for predicting the principal site for nucleophilic substitution in aromatic perfluorocarbons has been tested on a series of reactions, including those involving 2-aminoheptafluoronaphthalene . This model accurately predicts the experimental results, further confirming its general applicability .

Amination Reactions

Amination of 2-aminoheptafluoronaphthalene affords a mixture of isomeric 1,6-, 1,7-, 2,6-, and 2,7-diaminohexafluoronaphthalenes . This reaction is significant as it is the first example of the predominant substitution at position 7 in 2-substituted polyfluoronaphthalenes .

Fluorine-Containing Hetero-Aromatics

2-Aminoheptafluoronaphthalene is used in the study of fluorine-containing hetero-aromatics . The Meisenheimer model, which is used to predict the primary substitution site for nucleophilic substitution, has been applied to fluorinated aromatic systems containing both ring heteroatoms and non-fluorine substituents .

Synthesis of Diaminohexafluoronaphthalenes

2-Aminoheptafluoronaphthalene is used in the synthesis of diaminohexafluoronaphthalenes . The amination of 2-aminoheptafluoronaphthalene results in a mixture of isomeric diaminohexafluoronaphthalenes, with the 2,7-isomer being the most prevalent .

properties

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRANEJRVPFVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407641 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoheptafluoronaphthalene | |

CAS RN |

1146-66-3 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

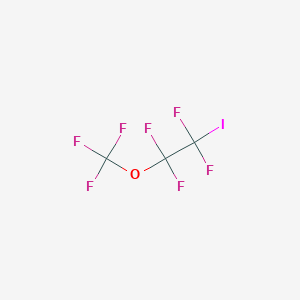

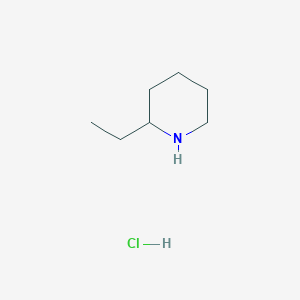

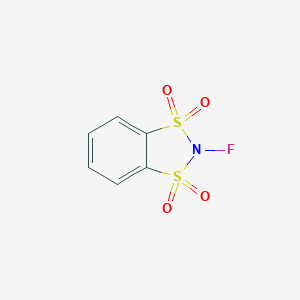

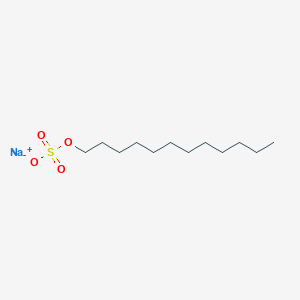

Feasible Synthetic Routes

Q & A

Q1: What are the main reactions 2-aminoheptafluoronaphthalene can undergo according to the provided research?

A1: The research highlights two main reaction types for 2-aminoheptafluoronaphthalene:

- Nucleophilic Substitution: 2-Aminoheptafluoronaphthalene can undergo nucleophilic substitution with secondary amines. This reaction primarily occurs at the 2-position of the naphthalene ring, leading to the formation of 2-mono- and 2,6-di-(N,N-disubstituted amino)fluoronaphthalenes. []

Q2: How can the products of nucleophilic substitution reactions with 2-aminoheptafluoronaphthalene be further modified?

A2: The 2-(N,N-disubstituted amino)heptafluoronaphthalenes, products of the initial nucleophilic substitution, can be further oxidized to their corresponding N-oxides using performic acid. [] These N-oxides can then participate in further reactions with secondary amines, yielding diverse di- and tri-substituted aminofluoronaphthalenes. []

Q3: What spectroscopic technique is particularly useful for determining the structure of the products formed in these reactions?

A3: 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy proves particularly useful for elucidating the structures of the products resulting from these reactions. [] By analyzing the 19F NMR spectra, researchers can identify the position of fluorine atoms in the molecule, offering crucial insights into the reaction pathways and product structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.